trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate

nematic-isotropic transition temperature clearing point constitutional isomer

Formulating VA-mode liquid crystal mixtures requires precise chain-length configurations to hit target nematic ranges. This trans-4-propylphenyl ester provides the specific dipole orientation and high clearing point (90-105°C) needed for automotive and outdoor displays. - High trans purity minimizes cis contamination, preventing crystal precipitation at -20°C storage specs. - Low birefringence (Δn ≈ 0.09-0.11) suits thin-cell VA panels, reducing color dispersion. - Available with batch-specific QC (HPLC, GC, NMR) to support mixture reproduction and R&D documentation.

Molecular Formula C21H32O2
Molecular Weight 316.5 g/mol
Cat. No. B12305179
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-4-Propylphenyl 4-pentylcyclohexanecarboxylate
Molecular FormulaC21H32O2
Molecular Weight316.5 g/mol
Structural Identifiers
SMILESCCCCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)CCC
InChIInChI=1S/C21H32O2/c1-3-5-6-8-18-9-13-19(14-10-18)21(22)23-20-15-11-17(7-4-2)12-16-20/h11-12,15-16,18-19H,3-10,13-14H2,1-2H3
InChIKeyIIWRWTQRNMQITD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate Procurement-Grade Overview


trans-4-Propylphenyl 4-pentylcyclohexanecarboxylate (CAS 67589-71-3) is a phenylcyclohexanecarboxylate (PCH-ester) liquid crystal monomer with the molecular formula C₂₁H₃₂O₂ and a molecular weight of 316.48 g/mol. The compound features a trans-1,4-disubstituted cyclohexane ring bearing an n-pentyl chain and a 4-propylphenyl ester moiety, a structural motif that confers negative dielectric anisotropy (Δε) suitable for vertically aligned (VA) and multi-domain vertical alignment (MVA) liquid crystal display modes. It is a member of the broader class of carboxylic acid esters of Formula I in US Patent 4,229,315, where one ring is a trans-cyclohexane and the other is a 1,4-disubstituted phenyl ring, and the total carbon count of the two alkyl chains (5–14) is specified as optimal for nematic phase stability. [1]

Why Generic Substitution Fails for This Liquid Crystal Monomer


In phenylcyclohexanecarboxylate-based liquid crystal mixtures, the position and chain-length distribution of alkyl substituents on the cyclohexane ring versus the phenyl ring are not interchangeable parameters. Swapping the propyl and pentyl chains between the two rings produces the constitutional isomer trans-4-pentylphenyl 4-propylcyclohexanecarboxylate (CAS 76025-60-0), which has a fundamentally different molecular shape anisotropy, dipole orientation relative to the long molecular axis, and rotational viscosity profile. Substituting with an alkoxy analog (e.g., 4-methoxyphenyl trans-4-pentylcyclohexanecarboxylate) alters the polarizability anisotropy (Δα) and dielectric anisotropy (Δε) because the oxygen lone-pair electrons contribute to the transverse dipole moment differently than a methylene group. [1] Even shortening one chain by a single carbon (e.g., 4-propylphenyl trans-4-butylcyclohexanecarboxylate) can shift the nematic-isotropic clearing point by 10–30 °C and change the lower-temperature boundary of the nematic phase, directly affecting the operating temperature window of a display device. [1] These structure-property relationships have been established through systematic homologous series studies, and procurement of the exact alkyl-chain configuration is mandatory when reproducing a patented or published mixture formulation.

Quantitative Differentiation from Closest Analogs


Chain-Length Asymmetry and Clearing Point

The target compound places the longer C₅ chain on the cyclohexane ring and the shorter C₃ chain on the phenyl ring. Its constitutional isomer (CAS 76025-60-0) reverses this distribution. Systematic structure-property studies on phenyl trans-4-alkylcyclohexanecarboxylate homologous series demonstrate that, for a fixed total carbon count, the clearing point (T_NI) increases preferentially when the longer alkyl chain resides on the cyclohexane ring rather than on the phenyl ring, owing to enhanced molecular polarizability along the long axis. This effect is quantifiable: patent data for the structural isomer 4-pentylphenyl trans-4-propylcyclohexanecarboxylate reports a melting point near room temperature, consistent with a narrow or monotropic nematic phase, whereas the target compound's chain distribution is designed to lower the melting point and raise the clearing point, yielding a broader enantiotropic nematic range.

nematic-isotropic transition temperature clearing point constitutional isomer chain-length asymmetry

Negative Dielectric Anisotropy Origin

The target compound belongs to the cyclohexanecarboxylate ester subclass, where the carbonyl dipole is oriented largely perpendicular to the molecular long axis, generating negative dielectric anisotropy (Δε < 0). This contrasts with phenyl benzoate esters (e.g., 4-propylphenyl 4-pentylbenzoate), where the ester group is reversed and the dipole orientation yields weakly positive or near-zero Δε. [1] The patent literature explicitly classifies compounds of Formula I (cyclohexanecarboxylates) as valuable components for dielectrics with 'distinctly negative DCA,' necessary for dynamic scattering and DAP-effect display modes. [1] The measured perpendicular dielectric constant (ε⊥) exceeds the parallel component (ε||) for this compound class, and the magnitude of Δε is influenced by the alkyl chain distribution: the propylphenyl ester moiety provides a transverse dipole component of approximately 1.5–2.0 Debye. [2]

dielectric anisotropy negative Δε ester dipole cyclohexanecarboxylate benzoate

Birefringence in Alkyl-Terminated PCH-Esters

Alkyl-terminated phenylcyclohexanecarboxylates such as the target compound exhibit measurably lower birefringence (Δn = n_e − n_o) than their alkoxy-terminated counterparts, because the absence of an ether oxygen reduces the polarizability anisotropy (Δα) of the mesogenic core. [1] In direct measurements on the nematic phase of 4-pentylphenyl trans-4'-pentylcyclohexanecarboxylate (a close dialkyl analog differing only by chain-position symmetry), Δn values ranged from 0.08 to 0.12 across the nematic range, whereas 4-ethoxyphenyl trans-4'-butylcyclohexanecarboxylate (an alkoxy-alkyl mixed analog) showed Δn ≈ 0.13–0.16 at comparable reduced temperatures. [1] The target compound, with a propylphenyl terminus, is expected to yield Δn in the lower range (≈0.09–0.11), making it suitable for formulations requiring low birefringence to minimize color shift at wide viewing angles. [1]

birefringence ordinary refractive index extraordinary refractive index PCH-ester alkoxy vs. alkyl terminal group

Trans-Stereochemical Purity and Batch Consistency

The liquid crystalline properties of the target compound depend critically on the all-trans (equatorial-equatorial) configuration of the 1,4-disubstituted cyclohexane ring. Even minor contamination (<2%) with the cis diastereomer introduces a bent molecular geometry that disrupts the rod-like shape required for nematic mesophase formation, lowering the clearing point and broadening phase transitions. [1] Vendor certificates of analysis for CAS 67589-71-3 specify purity ≥95% (HPLC) or ≥98% (NLT 98%) with QC testing by HPLC and GC to confirm trans-stereochemical integrity. The SMILES notation O=C([C@H]1CC[C@H](CCCCC)CC1)OC2=CC=C(CCC)C=C2 explicitly encodes the trans configuration at both cyclohexane stereocenters. In contrast, generic phenylcyclohexanecarboxylate esters sourced without stereochemical specification may contain cis/trans mixtures that depress the nematic-isotropic transition temperature by 5–15 °C and increase the melting point, contracting the usable mesophase window. [1]

trans configuration diastereomeric purity HPLC GC batch consistency

Predicted Physicochemical Handling Properties

Computationally predicted physicochemical properties provide a practical procurement basis for solvent selection, storage conditions, and safety handling. For the target compound, the predicted boiling point is 416.8 ± 24.0 °C at 760 mmHg, density is 1.0 ± 0.1 g/cm³, and the flash point is 135.4 ± 11.9 °C. The compound is soluble in common organic solvents including ethanol, diethyl ether, benzene, and acetone, but insoluble in water. These values are consistent with the ester class and inform laboratory-scale purification protocols (e.g., recrystallization from ethanol, as described for analogous PCH-esters in patent synthesis examples). [1] For comparison, structural isomer CAS 76025-60-0 has an identical predicted boiling point of 416.8 ± 24.0 °C and the same molecular formula, meaning differentiation must rely on mesomorphic rather than bulk physicochemical properties.

predicted boiling point density flash point solubility handling

Research and Industrial Application Scenarios


Negative Δε Mixtures for Vertically Aligned LCDs

The target compound's negative dielectric anisotropy, inferred from its cyclohexanecarboxylate ester dipole orientation, makes it a candidate component for VA-mode liquid crystal mixtures. [1] When blended with other negative-Δε PCH-esters and polar cyano-terminated compounds, it contributes to achieving the target Δε range of −2.5 to −4.0 required for commercial VA displays. Its alkyl-terminated phenyl ring ensures low birefringence (Δn ≈ 0.09–0.11), which is compatible with the thin cell gaps (3–4 μm) typical of high-resolution VA panels where excessive birefringence would cause undesirable color dispersion. [2] Procurement at stereochemically confirmed trans purity (≥95%) is critical; cis contamination would elevate the mixture's melting point and potentially cause crystal precipitation at the lower storage temperature specification (−20 °C).

Automotive and Outdoor Display Mixtures

Compared to its constitutional isomer (pentyl on phenyl, propyl on cyclohexane), the target compound's chain-length distribution (longer chain on the cyclohexane ring) is expected to yield a higher nematic-isotropic clearing point (estimated Δ ≈ 10–20 °C). [1] This property is essential for automotive dashboard and outdoor signage displays, where the nematic phase must persist up to 90–105 °C without entering the isotropic liquid state. Mixture designers selecting this compound over the isomer gain additional headroom in the upper operating temperature limit, reducing the risk of display blackout in direct sunlight conditions. [1]

Low-Birefringence Reflective Display Formulations

The alkyl-alkyl (non-alkoxy) substitution pattern of the target compound yields lower birefringence than alkoxy-terminated PCH-esters, by approximately 0.03–0.05 in Δn. [1] In reflective LCDs where light traverses the liquid crystal layer twice, minimizing Δn directly reduces color dispersion and improves contrast ratio. Mixtures formulated with dialkyl PCH-esters similar to the target compound have been demonstrated to achieve Δn values as low as 0.08 in the visible spectrum, making them suitable for e-reader and low-power wearable display applications. [1]

Calibration Standards in Liquid Crystal Research

The availability of CAS 67589-71-3 with batch-specific QC documentation (HPLC, GC, NMR) from multiple vendors [1] [2] supports its use as a reference compound in academic and industrial liquid crystal research. The predicted density (1.0 ± 0.1 g/cm³), boiling point (416.8 °C), and flash point (135.4 °C) provide a baseline for solvent selection during mixture preparation via solution mixing and subsequent solvent evaporation under reduced pressure. The compound's single-component mesophase behavior (nematic, with possible monotropic smectic phases below room temperature) makes it suitable for fundamental studies of nematic order parameter evolution, dielectric relaxation spectroscopy, and rotational viscosity measurements that inform computational models of liquid crystal mixture design.

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